molecular formula C17H18ClN3S2 B13070625 1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine

1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine

Cat. No.: B13070625
M. Wt: 363.9 g/mol
InChI Key: NKMFSOJSFYRWHJ-UHFFFAOYSA-N
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Description

1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core, a thiophene ring, and a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through the condensation of appropriate thiophene derivatives with pyrimidine precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of 1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine is unique due to its specific combination of a thieno[2,3-d]pyrimidine core, a thiophene ring, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H18ClN3S2

Molecular Weight

363.9 g/mol

IUPAC Name

4-chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C17H18ClN3S2/c1-11-4-6-21(7-5-11)9-14-19-16(18)15-12(10-23-17(15)20-14)13-3-2-8-22-13/h2-3,8,10-11H,4-7,9H2,1H3

InChI Key

NKMFSOJSFYRWHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(C(=CS3)C4=CC=CS4)C(=N2)Cl

Origin of Product

United States

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